tert-Butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound is classified under boron-containing compounds due to the presence of a dioxaborolane moiety. It is characterized by its molecular formula and a molecular weight of approximately 309.21 g/mol. The compound is identified by its CAS number 286961-14-6 and has been included in various chemical databases such as PubChem and Thermo Fisher Scientific .
The synthesis of tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate can be approached through several methods. A common route involves the use of boronic acid derivatives in conjunction with transition metal catalysis to facilitate cross-coupling reactions. The synthesis may also employ a one-pot reaction strategy that integrates multiple steps into a single reaction vessel to enhance efficiency and yield.
The molecular structure of tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate features a spirocyclic arrangement that contributes to its unique chemical properties.
CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1
VVDCRJGWILREQH-UHFFFAOYSA-N
The presence of the dioxaborolane group enhances the compound's reactivity and solubility in organic solvents.
This compound can participate in various chemical reactions typical of boron-containing compounds. Notably:
The reactions involving this compound often require specific conditions such as temperature control and the presence of solvents like dimethylformamide or tetrahydrofuran.
The mechanism of action for tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate primarily involves its interactions in biological systems where it may act as a ligand or catalyst in biochemical pathways.
The compound’s reactivity is influenced by the electron-withdrawing nature of the carboxylate group and the electron-rich dioxaborolane moiety which can stabilize intermediates during reactions.
Relevant physicochemical parameters include log P values indicating lipophilicity which is crucial for drug design applications.
tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate has potential applications in medicinal chemistry and materials science:
Research into this compound's biological activity could yield significant insights into its potential pharmacological effects and applications in drug discovery initiatives .
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: